N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is usually described in a step-by-step manner, detailing the starting materials, reagents, reaction conditions, and yields for each step .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (temperature, pressure, etc.), and any catalysts that may affect its reactivity .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Development of Antibiotics
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has been utilized in the synthesis of key intermediates for developing antibiotics. For example, it played a crucial role in the preparation of premafloxacin, an antibiotic targeted at veterinary pathogens. Key steps in the synthesis include asymmetric Michael addition and stereoselective alkylation, indicating the compound's versatility in complex chemical reactions (Fleck et al., 2003).
Anticancer and Antimicrobial Agents
Research has shown that derivatives of this compound can be effective as anticancer and antimicrobial agents. A study synthesizing novel compounds incorporating this structure revealed significant potency against cancer cell lines and pathogenic strains, demonstrating the compound's potential in developing new pharmaceutical drugs (Katariya et al., 2021).
CNS Active Agents
This compound has also been explored for its potential in the development of Central Nervous System (CNS) active agents. Studies involving the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have indicated promising antidepressant and nootropic activities, suggesting the compound's utility in treating CNS disorders (Thomas et al., 2016).
Antimycobacterial Activity
The antimycobacterial properties of derivatives of this compound have been examined, with certain derivatives showing high activity against Mycobacterium tuberculosis. This highlights its potential in addressing tuberculosis and related infections (Biava et al., 2008).
Antifungal Applications
This compound-related compounds have also shown promise as antifungal agents. For instance, studies involving N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated significant antifungal activity against various pathogens, suggesting its utility in developing new antifungal treatments (Si, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)15(20)17-8-11-7-14(19)18(9-11)13-5-3-12(16)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNKYDYKXSGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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